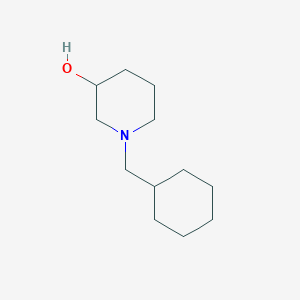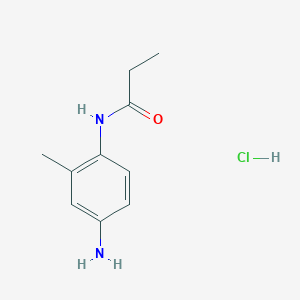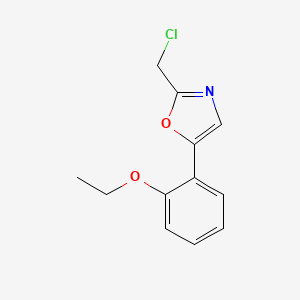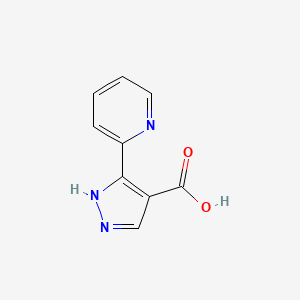![molecular formula C13H19ClN2 B1462272 {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine CAS No. 1019380-49-4](/img/structure/B1462272.png)
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine
Vue d'ensemble
Description
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . It is also known by its IUPAC name, [1-(3-chlorobenzyl)-2-piperidinyl]methanamine . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, other nucleophiles, solvents like water or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[(4-Chlorophenyl)methyl]piperidin-2-yl}methanamine
- {1-[(2-Chlorophenyl)methyl]piperidin-2-yl}methanamine
- {1-[(3-Fluorophenyl)methyl]piperidin-2-yl}methanamine
Uniqueness
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-12-5-3-4-11(8-12)10-16-7-2-1-6-13(16)9-15/h3-5,8,13H,1-2,6-7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJFIYVRMSOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1462192.png)
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-ol](/img/structure/B1462193.png)

![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)
![3-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B1462198.png)

![[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1462203.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)



![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)
